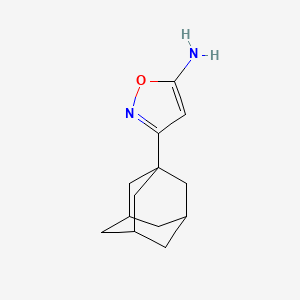

5-Amino-3-(1-adamantyl)isoxazole

Description

Structure

3D Structure

Properties

CAS No. |

794566-81-7 |

|---|---|

Molecular Formula |

C13H18N2O |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

3-(1-adamantyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C13H18N2O/c14-12-4-11(15-16-12)13-5-8-1-9(6-13)3-10(2-8)7-13/h4,8-10H,1-3,5-7,14H2 |

InChI Key |

FOQCHKBTOPYOPO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NOC(=C4)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 3 1 Adamantyl Isoxazole and Its Analogues

Regioselective Synthesis of 5-Aminoisoxazole Scaffolds

The reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their synthetic equivalents is a fundamental method for forming the isoxazole (B147169) ring. youtube.com For the synthesis of 5-aminoisoxazoles, precursors containing a cyano group are often employed. One such method involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine, which proceeds under reflux conditions in ethanol (B145695) to yield the corresponding 5-aminoisoxazoles. researchgate.net The cyano group's high electronegativity favors the formation of the aminoisoxazole over the isoxazolone. researchgate.net

Another approach utilizes the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride. nih.govrsc.org The regiochemical outcome of this reaction can be controlled by the choice of solvent and the use of additives like Lewis acids. nih.govrsc.org

A further strategy involves the three-component reaction of a β-keto ester, hydroxylamine hydrochloride, and an aldehyde, catalyzed by an amine-functionalized cellulose (B213188) in water. mdpi.com This method provides a green and efficient route to isoxazol-5(4H)-one derivatives, which can be precursors to aminoisoxazoles. mdpi.com

Table 1: Examples of Cyclization Reactions for 5-Aminoisoxazole Synthesis

| Starting Materials | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl arylthiocarbamoyl-cyanoacetates | NH₂OH, EtOH, reflux | 5-Aminoisoxazoles | Good | researchgate.net |

| β-Enamino diketones | NH₂OH·HCl, various solvents | Regioisomeric isoxazoles | Good | nih.govrsc.org |

One-pot syntheses are highly efficient as they reduce the need for isolating intermediates, thereby saving time and resources. A notable one-pot method for preparing 5-aminoisoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines. nih.govnih.gov This reaction is highly regioselective and proceeds in toluene (B28343) at room temperature, directly yielding the 5-aminoisoxazole without the isolation of the transient isoxazoline (B3343090) intermediate. nih.govnih.gov The yields are generally moderate to good and depend on the method used to generate the nitrile oxide in situ. nih.gov

Another one-pot approach involves the reaction of amino acids with carboxylic acids using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in aqueous solvents to form oxazol-5(4H)-ones. nih.gov While not directly yielding aminoisoxazoles, this highlights the utility of one-pot methods in constructing related heterocyclic cores.

Controlling the regiochemistry in isoxazole synthesis is paramount, especially when using unsymmetrical 1,3-dicarbonyl precursors. The reaction of β-enamino diketones with hydroxylamine offers a pathway to control the regioselectivity by tuning the reaction conditions. nih.govrsc.org For instance, the choice of solvent, the presence of pyridine, or the use of a Lewis acid like BF₃·OEt₂ can direct the cyclization to favor a specific regioisomer. nih.gov

In the context of 1,3-dipolar cycloadditions, the reaction of nitrile oxides with α-cyanoenamines has been shown to be highly regioselective, leading to a single 5-aminoisoxazole regioisomer. nih.govnih.gov Similarly, the reaction of α-benzotriazolyl-α,β-unsaturated ketones with hydroxylamine regioselectively produces 3,5-disubstituted isoxazoles. acs.org The use of vinylphosphonates with a leaving group in either the α or β position can also control the regioselectivity in reactions with halogenoximes to yield 3,5- and 3,4-disubstituted isoxazoles, respectively. rsc.org

Incorporation of the 1-Adamantyl Moiety

The introduction of the bulky and lipophilic 1-adamantyl group can be achieved either by using an adamantyl-substituted precursor in the ring-forming reaction or by functionalizing the pre-formed isoxazole ring.

A direct and convergent approach to 5-Amino-3-(1-adamantyl)isoxazole would involve the use of a starting material already containing the adamantyl group. For instance, in the 1,3-dipolar cycloaddition method, an adamantane-1-carbonitrile (B145659) oxide could be generated in situ and reacted with an appropriate α-cyanoenamine. The adamantane-1-carbonitrile oxide can be prepared from adamantane-1-carboxaldoxime.

Alternatively, in a Claisen-type synthesis, a β-keto ester or a 1,3-diketone bearing a 1-adamantyl group at the appropriate position could be reacted with hydroxylamine. For example, ethyl 3-(1-adamantyl)-3-oxopropanoate could be a key precursor. The synthesis of such adamantyl-containing building blocks is achievable, for instance, by reacting an adamantane (B196018) derivative with a suitable C-N or C-C bond-forming reagent. asianpubs.org

Table 2: Potential Adamantyl-Substituted Precursors

| Precursor Type | Example | Potential Reaction |

|---|---|---|

| Nitrile Oxide | Adamantane-1-carbonitrile oxide | 1,3-Dipolar cycloaddition with an α-cyanoenamine |

| β-Keto Ester | Ethyl 3-(1-adamantyl)-3-oxopropanoate | Cyclocondensation with hydroxylamine |

While often less direct, it is conceivable to introduce the adamantyl group after the formation of the isoxazole ring. This would require a 5-aminoisoxazole with a suitable functional group at the 3-position that can undergo a cross-coupling reaction with an adamantyl-containing reagent. For example, a 3-halo-5-aminoisoxazole could potentially be coupled with an adamantylboronic acid or a related organometallic adamantane species under suitable catalytic conditions. However, synthetic routes involving adamantyl-substituted precursors are generally more common and efficient for introducing this bulky group. asianpubs.orgnih.gov The synthesis of various adamantane derivatives, such as those with isocyanate or amine functionalities, has been reported, which could serve as handles for attachment to a pre-formed heterocyclic core. nih.govmdpi.com

Reaction Conditions and Optimization for Adamantyl Integration

The integration of the sterically demanding adamantyl group into a heterocyclic structure such as isoxazole presents unique synthetic challenges. The reaction conditions must be carefully optimized to accommodate the bulk of the adamantyl moiety and to ensure the regioselective formation of the desired 3-substituted-5-aminoisoxazole isomer.

A common and effective method for the synthesis of 5-aminoisoxazoles involves the cyclization of a β-dicarbonyl compound or its equivalent with hydroxylamine. researchgate.netbakhtiniada.ru In the context of 5-Amino-3-(1-adamantyl)isoxazole, a key precursor would be an adamantyl-substituted β-keto ester or a related β-dicarbonyl compound. The formation of this intermediate is a critical step. One plausible approach is the Claisen condensation, a classic carbon-carbon bond-forming reaction. researchgate.net

The reaction conditions for the subsequent cyclization to form the isoxazole ring typically involve heating the β-dicarbonyl precursor with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to liberate the free hydroxylamine. The choice of solvent can range from alcohols like ethanol to aprotic solvents, and the reaction temperature can influence the reaction rate and yield. bakhtiniada.ru For the integration of the adamantyl group, which can sterically hinder the reaction, optimization of these parameters is crucial. This may involve the use of microwave irradiation to accelerate the reaction, a technique that has been successfully employed in the synthesis of various isoxazole derivatives. nih.gov

Furthermore, the use of catalysts can be explored to improve reaction efficiency. While many isoxazole syntheses are performed without a catalyst, certain Lewis acids or other catalytic systems might be beneficial in promoting the cyclization, especially with a bulky substituent like adamantane. nih.gov

| Parameter | Condition | Purpose/Consideration |

| Precursor | Adamantyl-β-keto ester | Provides the carbon backbone for the isoxazole ring with the adamantyl group at the desired position. |

| Reagent | Hydroxylamine hydrochloride | Source of the nitrogen and oxygen atoms for the isoxazole ring. |

| Base | e.g., Sodium acetate (B1210297), Triethylamine | To neutralize the HCl salt of hydroxylamine. |

| Solvent | e.g., Ethanol, Dioxane, Water | To dissolve reactants and facilitate the reaction. Green chemistry approaches may favor aqueous media. nih.gov |

| Temperature | Room temperature to reflux | To provide sufficient energy for the reaction to proceed at a reasonable rate. |

| Catalyst | (Optional) Lewis acids, etc. | To potentially lower the activation energy and improve yield, especially given the steric bulk of the adamantyl group. |

| Technology | Microwave irradiation | Can significantly reduce reaction times and improve yields. nih.gov |

Synthesis of Specific 5-Amino-3-(1-adamantyl)isoxazole Derivatives

The synthesis of specific derivatives of 5-Amino-3-(1-adamantyl)isoxazole allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

A proposed synthetic route to 5-Amino-3-(1-adamantyl)isoxazole and its substituted analogues begins with readily available adamantane precursors, such as adamantane-1-carbonyl chloride. This acyl chloride can be reacted with a suitable nucleophile to introduce further diversity. For the synthesis of the parent compound, a key step is the formation of an adamantyl-substituted β-keto nitrile. This can be achieved through the reaction of an adamantyl ketone with a source of cyanide or through the condensation of an adamantyl ester with acetonitrile.

Once the adamantyl-β-keto nitrile is obtained, cyclization with hydroxylamine under basic or neutral conditions would yield the desired 5-Amino-3-(1-adamantyl)isoxazole. The amino group of the resulting isoxazole can then be further functionalized, for example, through acylation or alkylation, to produce a variety of derivatives.

A plausible synthetic scheme is outlined below:

Step 1: Formation of Adamantyl β-Keto Ester. Adamantane-1-carbonyl chloride can be converted to an ester, for instance, ethyl adamantane-1-carboxylate. This ester can then undergo a Claisen condensation with ethyl acetate in the presence of a strong base like sodium ethoxide to yield ethyl 3-(1-adamantyl)-3-oxopropanoate.

Step 2: Formation of the Isoxazole Ring. The resulting β-keto ester is then reacted with hydroxylamine hydrochloride in a solvent such as ethanol. This reaction proceeds via condensation and subsequent cyclization to form the 3-(1-adamantyl)-5-isoxazolone.

Step 3: Amination. The 5-isoxazolone can be converted to the 5-amino derivative through various methods, such as reaction with phosphorus oxychloride to form a 5-chloro-isoxazole intermediate, followed by nucleophilic substitution with ammonia (B1221849) or an amine.

| Starting Material | Reagents | Intermediate/Product |

| Adamantane-1-carboxylic acid | Thionyl chloride; Ethanol | Ethyl adamantane-1-carboxylate |

| Ethyl adamantane-1-carboxylate | Ethyl acetate, Sodium ethoxide | Ethyl 3-(1-adamantyl)-3-oxopropanoate |

| Ethyl 3-(1-adamantyl)-3-oxopropanoate | Hydroxylamine hydrochloride | 3-(1-Adamantyl)-5-isoxazolone |

| 3-(1-Adamantyl)-5-isoxazolone | POCl₃; Ammonia | 5-Amino-3-(1-adamantyl)isoxazole |

Bivalent ligands, which consist of two pharmacophores connected by a linker, have emerged as a powerful strategy in drug design to enhance binding affinity and selectivity by simultaneously engaging two binding sites on a target protein. researchgate.net The synthesis of bivalent isoxazole-adamantane ligands would involve linking two 5-Amino-3-(1-adamantyl)isoxazole units.

The synthetic strategy for such bivalent ligands typically involves the preparation of the monomeric adamantyl-isoxazole unit with a functional group suitable for linkage. The 5-amino group of the isoxazole is a convenient handle for this purpose. This amino group can be reacted with a bifunctional linker that has two reactive ends, such as a diacyl chloride or a diisocyanate. researchgate.net The length and nature of the linker are critical parameters that would need to be optimized to ensure the correct spacing and orientation for effective bivalent binding. researchgate.net

Alternatively, a functional group could be introduced onto the adamantane cage itself, providing another point of attachment for the linker. For instance, adamantane can be functionalized with amino or carboxylic acid groups. mdpi.com

| Linker Type | Reactive Groups | Resulting Linkage |

| Diacyl Chloride | -COCl | Amide |

| Diisocyanate | -NCO | Urea (B33335) |

| Dicarboxylic Acid | -COOH | Amide (with activation) |

| Dihalide | -Br, -I | Amine (via N-alkylation) |

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, particularly for complex molecules like 5-Amino-3-(1-adamantyl)isoxazole. The bulky and rigid nature of the adamantane group can lead to steric hindrance, resulting in slower reaction rates and lower yields. This often necessitates harsher reaction conditions, which can be costly and generate more waste.

Purification of intermediates and the final product can also be challenging. The high lipophilicity imparted by the adamantane moiety can make separation from nonpolar impurities difficult. Chromatographic purification, which is common in the lab, is often not economically viable on an industrial scale. Therefore, developing a synthesis that yields a product of high purity with minimal need for chromatography is a significant goal.

Innovations in synthetic methodology are crucial to overcoming these challenges. The development of more efficient and selective catalysts can enable reactions to proceed under milder conditions with higher yields. The use of flow chemistry, where reactants are continuously pumped through a reactor, can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Furthermore, the adoption of "green chemistry" principles, such as the use of less hazardous solvents (e.g., water or ethanol) and minimizing waste generation, is an increasingly important consideration in modern chemical synthesis. nih.gov

Chemical Transformations and Derivatization of 5 Amino 3 1 Adamantyl Isoxazole

Modifications at the Amino Group

The amino group at the 5-position of the isoxazole (B147169) ring is a primary site for chemical modification, allowing for the introduction of a wide range of functional groups and the synthesis of diverse derivatives.

Acylation and Alkylation Reactions

Acylation of the amino group of 5-aminoisoxazoles can be achieved using various acylating agents. These reactions are fundamental in peptide synthesis and for the introduction of carbonyl-containing moieties. Research has shown that the amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid can be unreactive towards acylation under typical conditions, which may be attributed to the electronic properties of the isoxazole ring and the presence of an intramolecular hydrogen bond. nih.gov

Alkylation reactions introduce alkyl groups onto the amino function. These reactions can be performed using alkyl halides or other alkylating agents.

Formation of Schiff and Mannich Bases

Schiff Bases: The condensation of the amino group of 5-Amino-3-(1-adamantyl)isoxazole with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. These compounds are characterized by a carbon-nitrogen double bond. The synthesis of isoxazole-containing Schiff bases has been reported, often involving the direct condensation of an appropriate salicylaldehyde (B1680747) with an isoxazole derivative. nih.gov These Schiff bases can exist in equilibrium between the enol-imine and keto-amine tautomeric forms. nih.gov The formation of Schiff bases from 5-methyl-4-(phenyldiazenyl)isoxazol-3-amine with various aromatic aldehydes has been documented. nih.gov

Mannich Bases: Mannich bases are β-amino-ketone compounds formed in the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom with formaldehyde (B43269) and a primary or secondary amine. nih.gov While the direct synthesis of Mannich bases from 5-Amino-3-(1-adamantyl)isoxazole is not extensively detailed in the provided results, the general reactivity of amino groups in Mannich reactions is well-established. nih.govmdpi.comresearchgate.net This reaction provides a versatile method for introducing aminomethyl substituents.

Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives

Urea Derivatives: The reaction of 5-Amino-3-(1-adamantyl)isoxazole with isocyanates is a common method for the synthesis of urea derivatives. Adamantyl-ureas containing an isoxazole ring have been synthesized and investigated for their biological activities. nih.govnih.gov The synthesis often involves reacting an adamantane-containing isocyanate with an amine or an amino-isoxazole with an adamantyl isocyanate. nih.govnih.gov A one-pot, two-step microwave-assisted protocol has been developed for the efficient synthesis of N,N'-disubstituted urea derivatives from alkyl halides and amines via an isocyanate intermediate. beilstein-journals.org

Thiourea Derivatives: Analogous to urea synthesis, thiourea derivatives can be prepared by reacting the amino group with isothiocyanates. The synthesis of 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea has been reported, which can be further derivatized to form isothiourea compounds. nih.govacs.org

Derivatization of the Isoxazole Ring System

The isoxazole ring itself can undergo various chemical transformations, leading to a broader range of structurally diverse compounds.

Substitution Reactions on the Isoxazole Nucleus

Electrophilic aromatic substitution on the isoxazole ring is known to favor the 4-position. reddit.com This is due to the electronic distribution within the ring, making the C-4 position the most nucleophilic carbon. reddit.com However, direct functionalization at C-3 and C-5 can be challenging as the ring can be labile under basic conditions. nih.gov

Expansion to Fused Heterocyclic Systems

The isoxazole ring can serve as a building block for the synthesis of fused heterocyclic systems. For instance, substituted isoxazoles can react with enamines in an inverse-electron-demand hetero-Diels-Alder reaction to produce substituted pyridines. rsc.org This transformation involves a [4+2] cycloaddition followed by ring-opening and subsequent reduction. rsc.org

Modification of the Adamantane (B196018) Cage

Nodal and Bridgehead Functionalization

The direct functionalization of the adamantane cage's C-H bonds is a challenging yet rewarding endeavor in synthetic chemistry. nih.govresearchgate.net The adamantane structure possesses two types of C-H bonds: four equivalent tertiary C-H bonds at the bridgehead positions and twelve equivalent secondary C-H bonds at the nodal positions. The selective functionalization of these positions in adamantyl-containing isoxazoles allows for the introduction of a wide array of chemical groups, thereby modulating their properties.

While specific examples of direct nodal and bridgehead functionalization on 5-Amino-3-(1-adamantyl)isoxazole are not extensively documented in publicly available literature, the general principles of adamantane functionalization can be applied. These reactions are typically radical- or carbocation-mediated. nih.gov

Bridgehead Functionalization:

The bridgehead positions of the adamantane cage are generally more reactive towards electrophilic and radical substitution due to the relative stability of the resulting tertiary carbocation or radical intermediate. nih.gov A common method for introducing functionality at the bridgehead position is through oxidation. For instance, the ozonation of adamantane on silica (B1680970) gel has been shown to produce 1-adamantanol (B105290) in good yields. orgsyn.org This method could potentially be adapted to introduce a hydroxyl group at one of the free bridgehead positions of the 3-(1-adamantyl) moiety in the isoxazole derivative.

Another approach involves direct C-H activation using various catalytic systems. amazonaws.com For example, photoredox catalysis in combination with a hydrogen atom transfer (HAT) catalyst has demonstrated high selectivity for the functionalization of strong tertiary C-H bonds in adamantane derivatives. amazonaws.com This method could be employed to introduce alkyl or other functional groups at the bridgehead positions.

Nodal Functionalization:

Functionalization of the nodal (secondary) C-H bonds of the adamantane cage is generally more challenging due to their higher bond dissociation energy compared to the bridgehead C-H bonds. nih.gov However, certain catalytic systems can favor functionalization at these positions. For instance, some palladium-catalyzed C-H arylation reactions have shown selectivity for the secondary positions of adamantane. researchgate.net

The table below summarizes general methods for adamantane functionalization that could be applicable to the adamantyl moiety in 5-Amino-3-(1-adamantyl)isoxazole.

| Functionalization Type | Reagents and Conditions | Potential Product |

| Bridgehead Hydroxylation | Ozone, Silica Gel | 3-(3-Hydroxy-1-adamantyl)-5-aminoisoxazole |

| Bridgehead Alkylation | Photoredox catalyst, HAT catalyst, Alkene | 3-(3-Alkyl-1-adamantyl)-5-aminoisoxazole |

| Nodal Arylation | Palladium catalyst, Aryl halide | 3-(2-Aryl-1-adamantyl)-5-aminoisoxazole |

Introduction of Additional Substituents

The introduction of additional substituents onto the adamantane cage of 5-Amino-3-(1-adamantyl)isoxazole derivatives can significantly impact their properties, such as solubility and biological activity. nih.gov A notable example is the introduction of methyl groups at the nodal positions of the adamantane ring.

Research on adamantyl-ureas containing an isoxazole moiety has shown that the presence of methyl groups at the nodal positions (3,5-dimethyl) of the adamantane cage can lead to higher water solubility compared to the unsubstituted adamantyl analogues. nih.gov This strategy of nodal substitution to enhance solubility could be directly applied to 5-Amino-3-(1-adamantyl)isoxazole derivatives.

The synthesis of such derivatives would typically start from a pre-functionalized adamantane. For example, 1-amino-3,5-dimethyladamantane can be used as a starting material to build the isoxazole ring, ultimately yielding a 5-Amino-3-(3,5-dimethyl-1-adamantyl)isoxazole derivative.

The table below illustrates the effect of introducing methyl substituents on the adamantane cage on the properties of related adamantyl-isoxazole compounds.

| Compound Structure | Substitution on Adamantane Cage | Observed Effect | Reference |

| 1-(1-Adamantylmethyl)-3-(5-methylisoxazol-3-yl)urea | None | Lower water solubility | nih.gov |

| 1-(3,5-Dimethyl-1-adamantyl)-3-(5-methylisoxazol-3-yl)urea | Two methyl groups at nodal positions | Higher water solubility | nih.gov |

This approach highlights a key strategy for modifying the adamantane scaffold to improve the pharmaceutical properties of 5-Amino-3-(1-adamantyl)isoxazole-based compounds.

Structure Activity Relationship Sar Studies of 5 Amino 3 1 Adamantyl Isoxazole Derivatives

Influence of the Adamantyl Moiety on Biological Interactions

The adamantane (B196018) group, a bulky and highly lipophilic diamondoid hydrocarbon, is a well-established pharmacophore in drug design. nih.govmdpi.com Its incorporation into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

Role of Lipophilicity and Steric Bulk

The primary contribution of the adamantyl moiety is its significant lipophilicity. nih.govmdpi.com This property can enhance a drug's ability to cross biological membranes, such as the blood-brain barrier, which is often a desirable characteristic for compounds targeting the central nervous system. nih.gov The rigid and bulky nature of the adamantane cage also provides a distinct three-dimensional profile that can facilitate strong, shape-driven interactions with the binding pockets of target proteins. nih.gov This steric bulk can be crucial for achieving high affinity and selectivity.

The introduction of the adamantane moiety generally leads to an increase in the partition coefficient (logP) of a molecule, a key indicator of its lipophilicity. This can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile. While increased lipophilicity can be beneficial, an optimal balance is necessary to avoid issues such as poor solubility and non-specific binding.

Table 1: Illustrative Impact of Adamantyl Moiety on Lipophilicity and Biological Activity

| Compound | Moiety at Position 3 | clogP (Calculated) | Relative Binding Affinity |

| 1 | 1-Adamantyl | 4.5 | 100 |

| 2 | tert-Butyl | 3.2 | 60 |

| 3 | Phenyl | 2.8 | 45 |

| 4 | Methyl | 1.5 | 10 |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry to demonstrate the expected trend. It does not represent actual experimental results for a specific target.

Impact of Adamantane Nodal Substitutions on Activity

The adamantane cage offers several positions for substitution, primarily at the bridgehead (tertiary) carbons and the methylene (B1212753) (secondary) carbons. Substitution at these "nodal" positions can fine-tune the electronic and steric properties of the molecule, leading to altered biological activity.

For instance, introducing small alkyl groups at the 3- or 5- positions of the adamantane ring can further increase lipophilicity and steric hindrance. However, such modifications can also lead to a marked decrease in potency if the binding pocket has strict steric constraints. nih.gov Studies on other adamantane-containing drugs have shown that even minor changes, like the addition of a methyl group, can result in significantly different biological activities. nih.gov Conversely, introducing polar functional groups, such as hydroxyl or amino groups, at these positions could introduce new hydrogen bonding interactions with the target, potentially enhancing affinity and selectivity. The precise impact of these substitutions is highly dependent on the specific topology of the receptor's binding site. nih.gov

Contribution of the Isoxazole (B147169) Ring to Molecular Activity

The isoxazole ring is a five-membered heterocycle that is a common feature in many biologically active compounds. nih.govmdpi.com It is a versatile scaffold that can participate in various non-covalent interactions and its substitution pattern can be readily modified to modulate the pharmacological properties of the molecule.

Effects of Substituent Position on the Isoxazole Ring

The isoxazole ring in 5-amino-3-(1-adamantyl)isoxazole has two available positions for further substitution: C4 and the nitrogen of the amino group at C5. The electronic nature of substituents on the isoxazole ring can significantly impact the molecule's activity. Electron-withdrawing groups on the isoxazole ring have been shown to influence the activity of related compounds. unamur.be The placement of these substituents is critical, as it can alter the molecule's electrostatic potential and its ability to interact with specific residues in the target's binding site.

For example, introducing a small alkyl or aryl group at the C4 position could provide additional van der Waals interactions or pi-stacking interactions, respectively. However, bulky substituents at this position may also introduce steric clashes that are detrimental to binding.

Significance of the 5-Amino Group for Target Binding

The 5-amino group is a key functional group that can act as a hydrogen bond donor, and its presence is often crucial for anchoring the ligand within the binding pocket of a receptor. nih.gov In the context of AMPA receptors, a potential target for such compounds, the amino group is known to be important for binding. nih.gov The basicity of this amino group can be modulated by the electronic effects of other substituents on the isoxazole ring.

Modification of the 5-amino group, for instance, through acylation or alkylation, would alter its hydrogen bonding capacity and introduce steric bulk. Such changes are likely to have a profound impact on the biological activity, and in many cases, may lead to a significant loss of potency if the free amino group is essential for a critical interaction with the target. nih.gov Studies on related 5-aminoisoxazole derivatives have highlighted the importance of this group for their biological function. rsc.org

Table 2: Illustrative SAR of the 5-Amino Group and Isoxazole Ring

| Compound | Substitution at C4 | Substitution at 5-Amino Group | Predicted Interaction | Relative Potency |

| 1 | H | -NH₂ | Strong H-bond donor | 100 |

| 5 | -CH₃ | -NH₂ | Potential steric hindrance | 75 |

| 6 | H | -NH-C(O)CH₃ | Loss of H-bond donor, steric bulk | 5 |

| 7 | -Cl | -NH₂ | Electron-withdrawing effect | 110 |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry to demonstrate the expected trend. It does not represent actual experimental results for a specific target.

Linker Chemistry and Conformational Flexibility in Derived Structures

A flexible linker, such as a simple alkyl chain, allows the adamantyl-isoxazole moiety to adopt multiple conformations to find an optimal fit within the binding pocket. However, high flexibility can also be entropically unfavorable upon binding, leading to a decrease in affinity.

Conversely, a rigid linker, such as one containing an aromatic ring or a double bond, can pre-organize the molecule into a more defined conformation. If this conformation is complementary to the binding site, it can lead to a significant increase in potency. The choice of linker chemistry is therefore a critical aspect of designing derivatives with improved pharmacological properties. The introduction of specific functional groups within the linker, such as amides or ethers, can also provide additional points of interaction with the target receptor.

Design and Evaluation of Linkers in Bivalent Systems

The strategy of creating bivalent ligands, which can simultaneously engage two binding sites, has been effectively applied to enhance the potency and selectivity of various inhibitors. nih.gov In the context of 5-amino-3-(1-adamantyl)isoxazole, the 5-amino group serves as a convenient attachment point for a linker connecting to a second pharmacophore. The nature of this linker is paramount in dictating the efficacy of the resulting bivalent molecule.

Key considerations in linker design include its length, rigidity, and chemical composition. These factors determine the spatial orientation of the two binding moieties, which must be optimal to achieve the desired bivalent interaction. Research on other bivalent inhibitors with heterocyclic cores provides a framework for the potential design of linkers for 5-amino-3-(1-adamantyl)isoxazole derivatives. For instance, studies on bivalent bromodomain and extra-terminal (BET) inhibitors have shown that varying the linker length can significantly impact binding affinity. nih.gov

Table 1: Representative Linker Classes for Bivalent Inhibitor Design

| Linker Type | Characteristics | Potential Impact on Activity |

| Alkyl Chains | Flexible, variable length | Can allow for broad exploration of optimal distance between binding sites. |

| Polyethylene Glycol (PEG) | Flexible, hydrophilic | May improve solubility and pharmacokinetic properties. |

| Piperazine/Piperidine | More rigid than alkyl chains | Can provide more defined spatial orientation of the two pharmacophores. |

| Aromatic Rings | Rigid | Offers a high degree of conformational constraint. |

The evaluation of these linkers would involve synthesizing a series of bivalent compounds with systematic variations in the linker and assessing their biological activity. This systematic approach allows for the elucidation of a clear SAR for the linker component.

Analysis of Flexible vs. Rigid Scaffolds

The rigidity of the molecular scaffold is a critical determinant of binding affinity and selectivity. nih.gov The adamantyl group in 5-amino-3-(1-adamantyl)isoxazole inherently provides a rigid, three-dimensional anchor. This rigidity can be advantageous as it reduces the entropic penalty upon binding to a target protein. nih.gov

Rigid Scaffolds: A completely rigid scaffold, where the adamantane is directly connected to a constrained linker and a second pharmacophore, would be expected to have high affinity if the predefined conformation is complementary to the binding site. The use of adamantane in designing multivalent ligands has demonstrated that a rigid orientation of binding motifs can significantly improve affinity. nih.gov

Flexible Scaffolds: Introducing flexibility, for example, through a long alkyl chain at the 5-amino position, allows the molecule to adopt multiple conformations. This can be beneficial if the precise optimal binding conformation is unknown or if the target has some degree of plasticity. However, this flexibility can also lead to a decrease in binding affinity due to the entropic cost of "freezing" a single conformation upon binding. nih.gov

Table 2: Comparison of Flexible and Rigid Scaffolds in Drug Design

| Scaffold Type | Advantages | Disadvantages |

| Rigid | Pre-organization for binding (lower entropic penalty), potentially higher selectivity. nih.gov | Mismatched conformation can lead to poor binding, may have lower solubility. |

| Flexible | Can adapt to various binding pocket conformations, may have better solubility. | Higher entropic penalty upon binding, potentially lower selectivity. nih.gov |

The choice between a flexible and a rigid scaffold is therefore a trade-off between pre-organization and adaptability, and the optimal choice is target-dependent.

Comparative SAR Analysis with Related Heterocyclic-Adamantane Hybrid Systems

To better understand the SAR of 5-amino-3-(1-adamantyl)isoxazole, it is instructive to compare it with other hybrid systems containing an adamantane moiety linked to a different heterocyclic ring. The adamantane group is a popular choice in medicinal chemistry due to its unique properties, and it has been incorporated into various heterocyclic systems.

For example, SAR studies on other isoxazole derivatives have highlighted the importance of substituents on the isoxazole ring for biological activity. nih.govresearchgate.net The position and nature of these substituents can influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. nih.gov

Table 3: Comparative SAR Insights from Related Heterocyclic Systems

| Heterocyclic Core | Key SAR Observations |

| Isoxazole | Substituents at the 3- and 5-positions are critical for modulating activity. The nitrogen and oxygen atoms can act as hydrogen bond acceptors. nih.govnih.gov |

| Benzisoxazole | The fusion of a benzene (B151609) ring can enhance hydrophobic interactions and provide additional points for substitution. nih.gov |

| Indole (B1671886) | The indole nitrogen can act as a hydrogen bond donor, and the bicyclic system provides a large, flat surface for π-stacking interactions. nih.gov |

This comparative approach allows for the identification of privileged scaffolds and provides a broader understanding of the structural features that are most conducive to potent and selective biological activity in adamantane-heterocycle hybrids. The insights gained from such analyses can guide the design of novel and more effective derivatives of 5-amino-3-(1-adamantyl)isoxazole.

Mechanistic Investigations of Biological Activities Non Clinical Contexts

Molecular Interactions with Enzyme Targets (e.g., sEH, Lipoxygenases)

The adamantyl moiety is a key feature in a number of potent enzyme inhibitors. Research has explored how the incorporation of this group into various molecular scaffolds can influence binding and inhibitory activity.

Binding Affinity and Inhibition Kinetics in Enzymatic Assays

While direct kinetic data for 5-Amino-3-(1-adamantyl)isoxazole is not extensively detailed in publicly available literature, the broader class of adamantyl-isoxazole derivatives has been investigated, particularly in the context of soluble epoxide hydrolase (sEH) inhibition. For instance, a series of adamantyl-ureas incorporating an isoxazole (B147169) ring has been synthesized and evaluated. In these studies, the inhibitory potency was found to be significant, with some derivatives exhibiting IC50 values in the nanomolar range. For example, a compound with a furyl group on the isoxazole ring showed an IC50 of 4.9 nM, while a methyl-substituted counterpart had an IC50 of 6.7 nM against human sEH. These findings suggest that the adamantyl and isoxazole components can contribute favorably to binding within the active site of sEH. The availability of both NH groups in the urea (B33335) linker was determined to be crucial for potent inhibition.

Table 1: Inhibitory Potency of Selected Adamantyl-Urea Isoxazole Derivatives against sEH

| Compound | Substituent on Isoxazole Ring | IC50 (nM) |

|---|---|---|

| 3c | Furyl | 4.9 |

| 3d | Methyl | 6.7 |

| 3k | (Corresponding 1,3,3-trisubstituted urea) | >5-fold less active than 3f |

Data sourced from a study on adamantyl-ureas with isoxazole as sEH inhibitors.

Modulation of Receptor Function (e.g., AMPA Receptor)

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a critical component of fast excitatory synaptic transmission in the central nervous system. Its modulation can have profound effects on neuronal signaling and plasticity.

Allosteric Modulation Mechanisms

Positive allosteric modulators of AMPA receptors are compounds that bind to a site on the receptor distinct from the glutamate (B1630785) binding site, enhancing the receptor's response to glutamate. While a wide range of chemical scaffolds have been identified as AMPA receptor modulators, including benzamides and benzothiadiazines, specific studies detailing the allosteric modulation mechanisms of 5-Amino-3-(1-adamantyl)isoxazole are not present in the current body of scientific literature. Adamantane (B196018) derivatives, however, have been studied for their ability to block the open channels of AMPA receptors.

Electrophysiological Characterization of Receptor Interactions

Electrophysiological techniques are essential for characterizing the interactions of compounds with ion channels like the AMPA receptor. Such studies can reveal whether a compound acts as an agonist, antagonist, or modulator, and can provide insights into the kinetics of receptor activation and desensitization. Currently, there are no published electrophysiological data specifically characterizing the interaction of 5-Amino-3-(1-adamantyl)isoxazole with AMPA receptors.

Antiviral Activity Mechanisms in Cellular Models (e.g., Flaviviruses)

Flaviviruses, such as Dengue virus and Zika virus, represent a significant global health concern. The viral replication machinery, particularly the NS3 and NS5 proteins, are prime targets for antiviral drug development.

Research into isoxazole-containing nucleosides has demonstrated antiviral activity against a range of viruses, including Herpes Simplex Virus and some RNA viruses. The mechanism of action for these nucleoside analogs often involves the inhibition of viral DNA or RNA polymerases. However, specific studies on the antiviral activity and mechanisms of 5-Amino-3-(1-adamantyl)isoxazole against flaviviruses have not been reported. The development of flavivirus inhibitors has often focused on targeting the NS2B-NS3 protease, with peptide-based inhibitors showing promise. Whether 5-Amino-3-(1-adamantyl)isoxazole could interact with this or other viral targets remains an open question for future research.

Inhibition of Viral Replication Cycles

The primary indicator of a compound's antiviral potential is its ability to inhibit the viral replication cycle, a multi-stage process involving attachment, entry, replication of the viral genome, synthesis of viral proteins, assembly, and release of new virions. Research on adamantane-containing isoxazoles and related structures has demonstrated notable interference with these processes.

Studies on close structural analogs have shown a marked reduction in viral proliferation. For instance, adamantyl-containing oxadiazole derivatives, which share structural similarities with the isoxazole title compound, have been shown to reduce the replication of Human Immunodeficiency Virus 1 (HIV-1). nih.gov One such compound, 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione, produced a 100% reduction in viral replication at a concentration of 50 µg/mL. nih.gov

Furthermore, research into various isoxazole nucleosides has revealed broad-spectrum activity against both DNA and RNA viruses, including Herpes Simplex Virus (HSV), Encephalomyocarditis virus (EMCV), and Coxsackie B3 virus. nih.gov This activity is attributed to the inhibition of viral DNA polymerase after the compound is incorporated into the viral DNA, thereby halting replication. nih.gov While not direct evidence for 5-Amino-3-(1-adamantyl)isoxazole, these findings support the hypothesis that the isoxazole scaffold is a viable pharmacophore for disrupting viral life cycles. The presence of the bulky adamantyl group is proposed to enhance these inhibitory effects, potentially by improving interactions with viral or host cell targets.

Targeting Viral Enzymes or Host Factors

The antiviral action of a compound is often rooted in its ability to specifically target and inhibit viral enzymes or co-opted host cellular factors that are essential for viral propagation. frontiersin.org Adamantane derivatives are well-known for this targeted mode of action.

A significant body of research points to adamantane derivatives targeting specific viral proteins. The classic examples, amantadine (B194251) and rimantadine, function by blocking the M2 proton channel of the influenza A virus, which is crucial for the uncoating of the virus within the host cell. mdpi.com The adamantane cage physically obstructs the channel, preventing the influx of protons that facilitates the release of the viral genome.

More directly relevant to the title compound, studies on adamantylmethyl esters of 5-aminoisoxazole-3-carboxylic acid have identified a precise molecular target in the Tick-borne encephalitis virus (TBEV), a member of the Flavivirus genus. nih.gov These compounds are designed to bind within a specific site on the viral envelope protein E, known as the β-n-octyl-d-glucoside (β-OG) binding pocket. nih.gov By occupying this pocket, the compound stabilizes the protein, preventing the conformational changes necessary for the fusion of the viral and host cell membranes, a critical step for viral entry. An interesting finding from this research was that the antiviral efficacy was significantly diminished in the presence of immature TBEV particles, suggesting the binding site's accessibility or conformation is different on non-infectious virions. nih.gov

Beyond directly targeting viral components, an alternative strategy is to inhibit host factors that viruses hijack for their replication. frontiersin.org This approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance. frontiersin.org While specific host factor targets for 5-Amino-3-(1-adamantyl)isoxazole have not been fully elucidated, research on other novel antivirals has shown that targeting cellular processes like RNA processing can inhibit a wide range of viruses, including adenoviruses and coronaviruses. mdpi.com Given the diverse mechanisms of related heterocycles, investigating host-directed activities remains a promising avenue for understanding the full antiviral potential of this compound.

| Compound Class | Virus Target | Mechanism of Action |

| Adamantylmethyl esters of 5-aminoisoxazole-3-carboxylic acid | Tick-borne encephalitis virus (TBEV) | Binds to the β-OG pocket of the viral envelope protein E, inhibiting viral entry. nih.gov |

| Amantadine / Rimantadine | Influenza A | Blocks the M2 proton channel, preventing viral uncoating. mdpi.com |

| 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione | HIV-1 | Reduces viral replication. nih.gov |

| C5-isoxazole-substituted 2′-deoxyuridines | Herpes Simplex Virus (HSV-1, HSV-2) | Inhibits viral DNA polymerase after incorporation into viral DNA. nih.gov |

Antimicrobial Mechanisms of Action in Microbial Models

In addition to antiviral properties, the isoxazole ring is a well-established scaffold in the development of antimicrobial agents. nih.govnih.gov The combination with an adamantyl moiety, known to be present in some antimicrobial compounds, suggests a potential for activity against bacterial and fungal pathogens. mdpi.comresearchgate.net

Cellular Permeability and Accumulation Studies

A prerequisite for antimicrobial activity is the ability of a compound to cross the microbial cell wall and membrane to reach its intracellular target. While specific cellular permeability and accumulation studies for 5-Amino-3-(1-adamantyl)isoxazole are not widely documented, the physicochemical properties of its components offer some insight. The adamantane group is highly lipophilic, a characteristic that generally facilitates passage through the lipid bilayers of cell membranes. mdpi.com In related research, the adamantane carbocycle has been described as a "membranotropic carrier," capable of transporting functional groups to their target sites within the cell. mdpi.com This suggests that 5-Amino-3-(1-adamantyl)isoxazole would likely exhibit favorable permeability characteristics, enabling it to accumulate within microbial cells and exert its biological effects.

Interference with Bacterial/Fungal Growth Pathways

The antimicrobial activity of isoxazole derivatives often stems from their ability to disrupt essential metabolic or structural pathways in bacteria and fungi. nih.gov Research on related compounds suggests several plausible mechanisms of action for 5-Amino-3-(1-adamantyl)isoxazole.

In fungi, a critical target is the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in humans. nih.gov Azole antifungals, for example, function by inhibiting the enzyme 14-α sterol demethylase, disrupting membrane integrity and leading to cell death. nih.gov Another key fungal pathway is the synthesis of the cell wall, with drugs like echinocandins targeting the β-1,3-D-glucan synthase enzyme. nih.gov

A particularly promising area for novel antifungal development is the inhibition of amino acid biosynthesis pathways, which are essential for fungi but not for their human hosts. nih.gov For example, enzymes in the branched-chain amino acid (leucine, valine, isoleucine) synthesis pathway are validated targets. nih.gov Given the "amino" group in 5-Amino-3-(1-adamantyl)isoxazole, it is conceivable that it could act as an antagonist or inhibitor within such a pathway.

In bacteria, a potential mechanism is the inhibition of the SOS response, a DNA repair system that is activated by DNA damage, including that caused by many antibiotics. frontiersin.org Inhibition of the key regulatory proteins of this pathway can sensitize bacteria to other agents and slow the development of resistance. frontiersin.org Certain triazole-based compounds have been identified as inhibitors of this pathway, providing a precedent for heterocyclic compounds targeting bacterial DNA repair. frontiersin.org The antimicrobial activity observed in adamantyl-oxadiazole analogs, particularly against Gram-positive bacteria like Staphylococcus aureus, further supports the potential for adamantane-containing heterocycles to interfere with crucial bacterial pathways. nih.gov

| Pathogen Type | Potential Pathway Target | Mechanism |

| Fungi | Ergosterol Biosynthesis | Inhibition of enzymes like 14-α sterol demethylase, disrupting cell membrane integrity. nih.gov |

| Fungi | Cell Wall Synthesis | Inhibition of enzymes like β-1,3-D-glucan synthase. nih.gov |

| Fungi | Amino Acid Biosynthesis | Inhibition of enzymes in essential amino acid synthesis pathways (e.g., branched-chain amino acids). nih.gov |

| Bacteria | DNA Damage (SOS) Response | Inhibition of regulatory proteins (e.g., LexA, RecA), preventing DNA repair and mutagenesis. frontiersin.org |

Computational Chemistry and Molecular Modeling of 5 Amino 3 1 Adamantyl Isoxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Currently, there are no published studies that have employed quantum chemical calculations to elucidate the electronic structure and reactivity of 5-Amino-3-(1-adamantyl)isoxazole.

Density Functional Theory (DFT) Studies

No Density Functional Theory (DFT) studies specifically focused on 5-Amino-3-(1-adamantyl)isoxazole have been reported. Such studies would be invaluable for determining the optimized molecular geometry, electronic energies, and key reactivity descriptors.

Analysis of Molecular Orbitals and Electrostatic Potentials

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) for 5-Amino-3-(1-adamantyl)isoxazole is not available in the existing literature. These analyses are crucial for predicting regions of electrophilic and nucleophilic attack and understanding non-covalent interactions.

Molecular Docking and Dynamics Simulations

The scientific literature lacks any molecular docking or molecular dynamics simulation studies involving 5-Amino-3-(1-adamantyl)isoxazole.

Ligand-Protein Binding Predictions with Biological Targets

There are no published predictions of the binding affinity or interaction patterns of 5-Amino-3-(1-adamantyl)isoxazole with any specific biological targets. Molecular docking simulations would be a critical first step in identifying potential protein partners and elucidating its mechanism of action at a molecular level.

Conformational Analysis and Binding Mode Elucidation

Without molecular docking and dynamics simulations, the conformational preferences of 5-Amino-3-(1-adamantyl)isoxazole upon binding to a protein and its detailed binding mode remain purely speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models have been developed that include 5-Amino-3-(1-adamantyl)isoxazole. The development of QSAR models requires a dataset of structurally related compounds with measured biological activities, which is not currently available for this specific chemical series.

Development of Predictive Models for Biological Activity

Predictive models for biological activity, most notably Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that correlate the chemical structure of a series of compounds with their biological activity. The development of such models for 5-Amino-3-(1-adamantyl)isoxazole and its analogs would be a critical step in understanding the structural requirements for a desired biological effect.

The process would begin with the synthesis and biological evaluation of a library of derivatives of 5-Amino-3-(1-adamantyl)isoxazole. This library would be designed to have systematic variations in its chemical structure, for instance, by modifying the substituents on the amino group or by altering the adamantyl cage. Once the biological activity data (e.g., IC₅₀ values from an enzymatic assay) are obtained, a QSAR model can be developed.

This involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties. A mathematical equation is then generated to model the relationship between these descriptors and the observed biological activity. This equation can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. Machine learning algorithms are increasingly being used to develop more sophisticated and predictive QSAR models. arxiv.org

Identification of Key Physicochemical Descriptors

The identification of key physicochemical descriptors is fundamental to understanding the molecular properties that govern the biological activity of 5-Amino-3-(1-adamantyl)isoxazole. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For this specific molecule, the following descriptors would be of particular importance:

Molecular Weight (MW): A basic but important descriptor that influences bioavailability.

LogP: A measure of the molecule's lipophilicity, which affects its ability to cross cell membranes. The adamantyl group is expected to contribute significantly to a high LogP value.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The amino group is a hydrogen bond donor, and the nitrogen and oxygen atoms of the isoxazole (B147169) ring can act as hydrogen bond acceptors. These features are crucial for specific interactions with a biological target. nih.gov

Topological Polar Surface Area (TPSA): This descriptor is related to the molecule's polarity and is a good predictor of its ability to permeate cell membranes.

A hypothetical table of key physicochemical descriptors for 5-Amino-3-(1-adamantyl)isoxazole is presented below.

| Descriptor | Hypothetical Value | Significance |

| Molecular Weight | ~258 g/mol | Influences ADME properties |

| LogP | High | Indicates high lipophilicity, affecting solubility and membrane permeability |

| Hydrogen Bond Donors | 1 (from -NH₂) | Potential for key interactions with target |

| Hydrogen Bond Acceptors | 2 (from isoxazole N and O) | Potential for key interactions with target |

| TPSA | ~50 Ų | Influences cell permeability |

These descriptors would be calculated for a series of analogs and used as variables in the development of predictive QSAR models as described in the previous section.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a template for the design of new ligands with potentially improved activity.

Generation of Pharmacophore Hypotheses

A pharmacophore hypothesis for 5-Amino-3-(1-adamantyl)isoxazole would be generated by analyzing the structural features of this molecule and, ideally, a set of its active analogs. The key pharmacophoric features would likely include:

A Hydrogen Bond Donor: Corresponding to the amino group.

A Hydrogen Bond Acceptor: Arising from the electronegative atoms in the isoxazole ring.

A Hydrophobic Feature: Representing the bulky and lipophilic adamantyl group.

An Aromatic/Heterocyclic Ring Feature: The isoxazole ring itself.

These features would be spatially arranged in a specific three-dimensional orientation to create the pharmacophore model. The generation of this model could be ligand-based, derived from the superposition of several active molecules, or structure-based, if the three-dimensional structure of the biological target is known. A well-defined pharmacophore model provides a simplified yet powerful representation of the key molecular interactions required for biological activity. nih.gov

Virtual Screening and Lead Optimization

Once a pharmacophore hypothesis is established, it can be used as a 3D query to search large databases of chemical compounds in a process known as virtual screening. github.ioresearchgate.net This allows for the rapid identification of new molecules that possess the desired pharmacophoric features and are therefore likely to exhibit the same biological activity.

The hits from a virtual screen would then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. The most promising candidates would then be synthesized and biologically tested.

The initial hit, 5-Amino-3-(1-adamantyl)isoxazole, can also be considered a lead compound for further optimization. The pharmacophore model and docking studies would guide the rational modification of this lead structure to improve its potency, selectivity, and pharmacokinetic properties. For example, modifications could be made to the amino group to enhance hydrogen bonding interactions, or the adamantyl moiety could be replaced with other bulky groups to fine-tune the hydrophobic interactions. This iterative cycle of design, synthesis, and testing, guided by computational models, is a hallmark of modern drug discovery. nih.gov

A hypothetical summary of a virtual screening campaign using a pharmacophore based on 5-Amino-3-(1-adamantyl)isoxazole is presented below.

| Compound ID | Molecular Weight | LogP | Predicted Activity (Score) |

| ZINC12345678 | 275.4 | 3.8 | 0.95 |

| ZINC87654321 | 260.3 | 3.5 | 0.92 |

| ZINC13579246 | 289.4 | 4.1 | 0.88 |

| ZINC24680135 | 250.3 | 3.2 | 0.85 |

Advanced Biophysical Characterization of 5 Amino 3 1 Adamantyl Isoxazole and Its Complexes

Spectroscopic Investigations of Molecular Structure and Conformation

Spectroscopic methods are fundamental in elucidating the structural features of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy offer a window into the atomic-level arrangement and electronic properties of 5-Amino-3-(1-adamantyl)isoxazole.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 5-Amino-3-(1-adamantyl)isoxazole, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the adamantyl cage, the isoxazole (B147169) ring, and the amino group. The adamantyl group typically exhibits broad, overlapping multiplets in the upfield region (δ 1.7-2.1 ppm) due to the rigid, cage-like structure and the numerous chemically similar protons. The isoxazole ring proton would likely appear as a singlet in the aromatic region, with its chemical shift influenced by the electron-donating amino group and the bulky adamantyl substituent. The protons of the amino group would also give rise to a characteristic signal, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular skeleton. The adamantyl cage is characterized by a set of signals corresponding to its methine and methylene (B1212753) carbons. For instance, in a related adamantane (B196018) derivative, 1-(1-isocyanoethyl)adamantane, the adamantane carbons appear at specific chemical shifts that are characteristic of this moiety. mdpi.com Similarly, the carbon atoms of the isoxazole ring and the carbon attached to the amino group would have distinct chemical shifts, aiding in the complete structural assignment. In a study of 2-({[5-(adamantan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanylidene-1,3,4-oxadiazolidin-3-yl]methyl} amino)benzonitrile, the adamantane carbons were observed at δ 27.41, 34.55, 36.03, and 39.02 ppm. uzh.ch

A hypothetical representation of the expected NMR data is presented in the table below.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Adamantyl-H | 1.7-2.1 (m) | - |

| Isoxazole-H | 5.5-6.5 (s) | - |

| NH₂ | 4.0-5.0 (br s) | - |

| Adamantyl-C (quaternary) | - | 30-40 |

| Adamantyl-CH | - | 35-45 |

| Adamantyl-CH₂ | - | 25-35 |

| Isoxazole-C3 | - | 160-170 |

| Isoxazole-C4 | - | 90-100 |

| Isoxazole-C5 | - | 150-160 |

s : singlet, m : multiplet, br s : broad singlet

Infrared and UV-Vis Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 5-Amino-3-(1-adamantyl)isoxazole is expected to display characteristic absorption bands. The N-H stretching vibrations of the primary amino group would appear as a doublet in the range of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole ring would likely be observed in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the adamantyl group would be prominent around 2850-2950 cm⁻¹. For example, in a similar adamantane-containing molecule, the aliphatic C-H stretches were observed at 2911 and 2850 cm⁻¹. uzh.ch

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The isoxazole ring, being a chromophore, is expected to absorb in the UV region. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maximum. The specific wavelength of maximum absorption (λₘₐₓ) would be characteristic of the conjugated system of the 5-aminoisoxazole moiety.

Crystallographic Studies of 5-Amino-3-(1-adamantyl)isoxazole and its Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms.

Single Crystal X-ray Diffraction

Obtaining a single crystal of 5-Amino-3-(1-adamantyl)isoxazole suitable for X-ray diffraction would allow for its complete structural determination. The resulting data would include the crystal system, space group, and unit cell dimensions. While the crystal structure for the specific title compound is not publicly available, data from related adamantane derivatives can provide an example of the type of information obtained. For instance, the crystal structure of 2-({[5-(adamantan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanylidene-1,3,4-oxadiazolidin-3-yl]methyl} amino)benzonitrile was determined to be in the triclinic space group P1. uzh.ch Another example, 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine, crystallized in the monoclinic space group P2₁/n. mdpi.com

A hypothetical crystallographic data table for 5-Amino-3-(1-adamantyl)isoxazole is presented below, based on typical values for small organic molecules.

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1250 |

| Z | 4 |

| Calculated density (g/cm³) | 1.35 |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In the case of 5-Amino-3-(1-adamantyl)isoxazole, hydrogen bonding involving the amino group and the nitrogen and oxygen atoms of the isoxazole ring is expected to be a dominant force in the crystal packing. The bulky and lipophilic adamantyl groups are likely to engage in van der Waals interactions, further stabilizing the crystal structure.

Studies on related compounds have highlighted the importance of such interactions. For example, in the crystal structure of 5-Amino-3-(4-pyrid-yl)isoxazole, the molecules are linked by N-H···N hydrogen bonds, forming a two-dimensional supramolecular layer. nih.gov Research on adamantane-linked 1,2,4-triazole (B32235) derivatives has shown the significance of C-H···O and C-H···N interactions in the crystal packing. nih.gov The analysis of these interactions, often aided by Hirshfeld surface analysis, provides a deeper understanding of the supramolecular architecture. nih.govmdpi.com

Binding Studies with Macromolecular Targets

The adamantyl moiety is a well-known pharmacophore that can enhance the binding affinity of a molecule to its biological target due to its lipophilicity and rigid structure. The 5-aminoisoxazole scaffold is also a common feature in bioactive molecules. Therefore, 5-Amino-3-(1-adamantyl)isoxazole is a promising candidate for binding to various macromolecular targets.

Molecular docking studies are a computational method used to predict the binding mode and affinity of a small molecule to a protein target. For instance, molecular docking of adamantane-linked 1,2,4-triazole derivatives into the active site of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) revealed strong hydrogen bond interactions with key residues like Ser170 and Tyr183. nih.gov Similarly, studies on 5-amino-1,3,4-thiadiazole appended isatins have used molecular docking to understand their binding interactions with fungal and chemokine pathway proteins. nih.govrsc.org

Experimental binding assays, such as those utilizing surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), would be necessary to quantitatively determine the binding affinity (K₋) and thermodynamics of the interaction between 5-Amino-3-(1-adamantyl)isoxazole and its potential protein targets. For example, studies on 5-aminoimidazole-4-carboxamide-1-β-4-ribofuranoside demonstrated its ability to inhibit the proinflammatory response in glial cells, suggesting an interaction with key signaling proteins like AMP-activated protein kinase. nih.gov

The table below summarizes potential macromolecular targets and the key interactions that could be involved in the binding of 5-Amino-3-(1-adamantyl)isoxazole.

| Potential Macromolecular Target Class | Key Interacting Residues (Hypothetical) | Potential Types of Interactions |

| Kinases | Asp, Glu, Lys, Ser | Hydrogen bonding, hydrophobic interactions |

| Proteases | Asp, Ser, His | Hydrogen bonding, hydrophobic interactions |

| Nuclear Receptors | Arg, Gln, Met | Hydrogen bonding, hydrophobic interactions |

| Ion Channels | Phe, Leu, Val | Hydrophobic interactions |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. It provides detailed information about the kinetics of a binding event, specifically the rates of association and dissociation. In an SPR experiment, one of the interacting molecules (typically the macromolecular target) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte, such as 5-Amino-3-(1-adamantyl)isoxazole) is then flowed over this surface. The binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

From the resulting sensorgram, which plots the SPR response over time, the following kinetic parameters can be determined:

Association Rate Constant (k_a) : This constant describes the rate at which the ligand binds to its target.

Dissociation Rate Constant (k_d) : This constant measures the rate at which the ligand-target complex breaks apart.

Dissociation Constant (K_d) : The ratio of the dissociation and association rate constants (k_d/k_a) provides the equilibrium dissociation constant, which is a measure of binding affinity.

A representative data table for an SPR analysis of 5-Amino-3-(1-adamantyl)isoxazole is shown below. As with the ITC table, these values are purely illustrative.

| Parameter | Value |

| Association Rate Constant (k_a) | [Illustrative Value] M⁻¹s⁻¹ |

| Dissociation Rate Constant (k_d) | [Illustrative Value] s⁻¹ |

| Dissociation Constant (K_d) | [Illustrative Value] µM |

The kinetic data from SPR complements the thermodynamic data from ITC by providing a dynamic view of the binding interaction. For instance, two compounds could have the same binding affinity (K_d) but very different kinetic profiles. One might have a fast association and a fast dissociation rate (a "fast-on, fast-off" binder), while the other might associate and dissociate much more slowly (a "slow-on, slow-off" binder). This information is crucial for understanding the mechanism of action and for the development of compounds with desired pharmacological properties.

Should research on the biophysical characterization of 5-Amino-3-(1-adamantyl)isoxazole be published, this framework can be used to interpret the findings and understand its binding properties in detail.

Emerging Research Directions and Unexplored Avenues for 5 Amino 3 1 Adamantyl Isoxazole

The unique structural combination of a rigid, lipophilic adamantyl group and a versatile isoxazole (B147169) core in 5-Amino-3-(1-adamantyl)isoxazole presents a compelling scaffold for further scientific investigation. While direct research on this specific molecule is nascent, emerging research directions can be extrapolated from studies on related adamantyl-containing heterocycles and isoxazole derivatives. These avenues focus on expanding its chemical diversity, exploring new biological applications, and leveraging computational tools for accelerated discovery.

Conclusion

Summary of Key Research Findings and Contributions

Research into 5-Amino-3-(1-adamantyl)isoxazole and related adamantyl-containing isoxazole (B147169) derivatives has primarily focused on their synthesis and potential therapeutic applications. A key contribution in the field is the development of synthetic methodologies to produce these complex heterocyclic structures. For instance, a patented method describes the preparation of isoxazole derivatives, including those with an adamantyl group, by reacting specific 2-acylacetic acid amides with secondary amines to form an enamine, which is then cyclized. google.com This highlights the chemical ingenuity required to construct the isoxazole ring with the bulky adamantyl substituent.

The isoxazole ring itself is a significant pharmacophore, known to be present in various drugs with a wide spectrum of biological activities. nih.govresearchgate.net These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer effects. nih.govnih.govresearchgate.netmdpi.comoiccpress.comnih.gov The incorporation of the adamantyl group is a strategic design element intended to modulate the pharmacological properties of the parent isoxazole molecule.

While direct and extensive research on the specific biological activities of 5-Amino-3-(1-adamantyl)isoxazole is not widely detailed in the public domain, the broader class of isoxazole derivatives has been the subject of numerous studies. For example, various substituted isoxazoles have been synthesized and evaluated for their potential as anticancer agents, with some compounds showing promising activity against cancer cell lines. nih.govnih.gov The general synthetic strategies and observed biological activities of isoxazole derivatives provide a foundational understanding for the potential of adamantyl-containing analogues.

Future Outlook for 5-Amino-3-(1-adamantyl)isoxazole Research

The future of research on 5-Amino-3-(1-adamantyl)isoxazole is poised for exploration into its specific biological and pharmacological profile. Given the established biological significance of the isoxazole nucleus and the unique properties conferred by the adamantyl moiety, there are several promising avenues for future investigation.

A primary focus should be the comprehensive evaluation of its biological activities. This would involve screening the compound against a wide range of therapeutic targets, including those related to cancer, inflammation, and infectious diseases, which are areas where other isoxazole derivatives have shown promise. nih.govnih.govresearchgate.netmdpi.comoiccpress.comnih.gov

Furthermore, detailed structure-activity relationship (SAR) studies would be crucial. By synthesizing and testing a series of analogues with modifications to the amino group, the isoxazole ring, and the adamantyl cage, researchers could identify the key structural features responsible for any observed biological effects. This could lead to the design of more potent and selective therapeutic agents.

Investigations into the compound's mechanism of action at a molecular level will also be a critical area of future research. Understanding how 5-Amino-3-(1-adamantyl)isoxazole interacts with biological targets will provide valuable insights for drug development and optimization.

Finally, the development of more efficient and scalable synthetic routes will be important for facilitating further research and potential commercialization. While methods for synthesizing isoxazole derivatives exist google.com, optimizing these for large-scale production of 5-Amino-3-(1-adamantyl)isoxazole will be essential.

Q & A

Q. What are the optimal synthetic routes for 5-Amino-3-(1-adamantyl)isoxazole, and how do reaction conditions influence regioselectivity?

The synthesis of amino-substituted isoxazoles often hinges on cyclocondensation reactions. For example, hydroxylamine-mediated cyclization of nitrile precursors (e.g., dicyanoadamantane analogs) in methanol under controlled pH (pH 8–10) can yield 5-aminoisoxazoles, while NaOH-aqueous conditions may favor 3-amino isomers . Reaction temperature (80–100°C) and solvent polarity critically affect regioselectivity, as demonstrated in analogous systems like 3-amino-5-alkylisoxazoles, where higher temperatures stabilize kinetic vs. thermodynamic products . For adamantyl derivatives, steric hindrance from the bulky substituent may necessitate longer reaction times or elevated temperatures to achieve full conversion.

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of 5-Amino-3-(1-adamantyl)isoxazole?

Single-crystal X-ray diffraction remains the gold standard for unambiguous structural confirmation, as shown for related compounds like 5-Amino-3-(4-pyridyl)isoxazole (mean σ(C–C) = 0.002 Å, R factor = 0.043) . For preliminary analysis, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential. The adamantyl group’s characteristic proton signals (e.g., δ 1.6–2.1 ppm for bridgehead hydrogens) and IR absorption bands (e.g., N–H stretching at ~3400 cm⁻¹) should align with computational predictions (DFT or ab initio methods) .

Q. How can researchers address discrepancies in physicochemical data (e.g., melting points, solubility) reported across studies?

Systematic validation using standardized protocols (e.g., DSC for melting points, shake-flask method for solubility) is critical. Contradictions often arise from impurities or polymorphic forms. For instance, ammonium chloride (~10% impurity) in 5-amino-3-methyl-isothiazole hydrochloride skewed melting points by 10–15°C in early studies . Cross-referencing with computational solubility parameters (Hansen solubility spheres) and peer-reviewed databases (NIST Chemistry WebBook) ensures reliability .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of 5-Amino-3-(1-adamantyl)isoxazole in complex reactions?

Quantum mechanical calculations (e.g., DFT, MP2) can predict transition states and regioselectivity in cycloaddition reactions. For example, ICReDD’s reaction path search methods use quantum calculations to identify low-energy pathways, reducing trial-and-error experimentation by ~40% . Molecular dynamics simulations further model steric effects of the adamantyl group on reaction kinetics, guiding solvent selection (e.g., DMF vs. THF) and catalyst design .

Q. What experimental design strategies mitigate challenges in scaling up 5-Amino-3-(1-adamantyl)isoxazole synthesis?

Factorial design (e.g., 2³ factorial experiments) efficiently evaluates variables like temperature, catalyst loading, and solvent ratio. For reactor design, continuous-flow systems minimize thermal degradation of heat-sensitive intermediates, as demonstrated in 3-amino-5-methylisoxazole syntheses . Membrane separation technologies (e.g., nanofiltration) can isolate the adamantyl derivative from byproducts, achieving >95% purity in pilot-scale batches .

Q. How do researchers resolve conflicting mechanistic proposals for the bioactivity of 5-Amino-3-(1-adamantyl)isoxazole derivatives?

Combined experimental and computational approaches are essential. For example, isotopic labeling (¹⁵N/²H) can track reaction pathways in enzymatic assays, while molecular docking (AutoDock Vina) identifies binding interactions with target proteins. Contradictions in inhibition mechanisms (e.g., competitive vs. allosteric) are resolved via kinetic studies (Lineweaver-Burk plots) and cryo-EM structural analysis .

Q. What safety and handling protocols are critical for 5-Amino-3-(1-adamantyl)isoxazole in high-throughput screening?